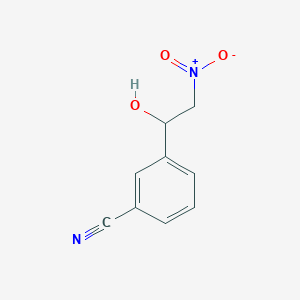

3-(1-Hydroxy-2-nitroethyl)benzonitrile

Description

3-(1-Hydroxy-2-nitroethyl)benzonitrile is a nitrile-substituted aromatic compound featuring a hydroxy-nitroethyl functional group at the 3-position of the benzene ring. Its structure combines the electron-withdrawing benzonitrile group with a polar nitro-hydroxyethyl substituent, making it a versatile intermediate in organic synthesis and pharmaceutical development. The compound has been characterized via NMR spectroscopy (Figure S21H NMR, Supporting Information) , confirming its stereochemical and structural identity. Its reactivity is influenced by the nitro group’s electrophilic nature and the benzonitrile’s capacity for nucleophilic substitution or metal-catalyzed coupling reactions.

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

3-(1-hydroxy-2-nitroethyl)benzonitrile |

InChI |

InChI=1S/C9H8N2O3/c10-5-7-2-1-3-8(4-7)9(12)6-11(13)14/h1-4,9,12H,6H2 |

InChI Key |

CJNMVCRENJTDJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(C[N+](=O)[O-])O)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Benzonitrile Derivatives

The benzonitrile core is a common scaffold in agrochemicals, pharmaceuticals, and materials science. Key analogs are compared below:

Table 1: Structural and Functional Comparisons

*Calculated based on molecular formula (C₉H₈N₂O₃).

Key Observations :

- Electrophilic Reactivity : The nitro group in this compound enhances electrophilicity compared to halogenated analogs like 3-(Chloromethyl)benzonitrile, which is more prone to nucleophilic substitution .

- Chirality: Both this compound and (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile HCl exhibit stereochemical complexity, making them valuable in enantioselective catalysis .

- Biological Activity : Unlike 4-(2-Bromoacetyl)benzonitrile (used in kinase inhibition) , the target compound’s applications are less documented but may relate to nitro group redox activity.

Physicochemical Properties

Table 2: Physical Property Comparison

- Polarity: The hydroxy-nitroethyl group increases polarity compared to non-polar analogs like 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile .

- Thermal Stability : Fluorinated derivatives (e.g., 2-Fluoro-5-[(Z)-...]benzonitrile) exhibit higher boiling points due to stronger intermolecular forces .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of nitromethane by a base, forming a nitronate ion that attacks the electrophilic carbonyl carbon of 3-cyanobenzaldehyde. The copper catalyst facilitates enantioselective C–C bond formation, yielding the (R)-enantiomer predominantly. The optimal solvent, diethyl ether, minimizes side reactions while maintaining catalyst stability.

Catalyst Loading and Enantioselectivity

A systematic evaluation of Cu(OAc)₂ loading revealed a strong correlation between catalyst concentration, yield, and enantiomeric excess:

| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 2.5 | 57 | 68 |

| 5.0 | 73 | 55 |

| 10.0 | 80 | 75 |

| 15.0 | 80 | 36 |

| 20.0 | 68 | 34 |

At 10 mol% catalyst loading, the reaction achieves peak efficiency (80% yield, 75% ee). Higher loadings induce racemization, likely due to excessive base generation or catalyst aggregation. Zinc-based catalysts (e.g., Zn(OAc)₂, ZnCl, ZnOTf) failed to produce the target compound, underscoring copper’s unique ability to stabilize transition states in this system.

Solvent and Additive Optimization

Solvent Effects

Diethyl ether outperformed dichloromethane (30% yield vs. 80% yield) due to its low polarity, which enhances nitronate ion stability and reduces undesired aldol byproducts. Polar aprotic solvents like DMSO were avoided to prevent catalyst deactivation.

Alternative Synthetic Approaches

Recrystallization and Purification

Post-synthesis purification typically involves extraction with ethyl acetate, followed by recrystallization in acetic acid or heptane. A related nitro compound, 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one, was purified to 95% purity using acetic acid recrystallization, a method adaptable to this compound.

Structural Characterization and Analytical Data

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃) of the (R)-enantiomer shows characteristic signals at δ 2.94 ppm (triplet, J = 7.9 Hz, 2H; CH₂NO₂) and δ 7.30–8.38 ppm (aromatic protons). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 192.05300 (calculated for C₉H₈N₂O₃).

Q & A

Q. What synthetic strategies are employed to prepare 3-(1-hydroxy-2-nitroethyl)benzonitrile, and how is stereochemical control achieved?

The compound is synthesized via the Henry reaction (nitroaldol reaction), where a nitroalkane reacts with a benzaldehyde derivative. Enantioselectivity is achieved using chiral catalysts or auxiliaries. For example, asymmetric catalysis with transition metals or organocatalysts can yield enantiomerically enriched products. Post-synthesis, enantiomeric excess (e.g., 50% ee) is quantified using chiral HPLC with columns like Chiralpak IB under optimized conditions (Hexane/i-PrOH = 90:10, 0.4 mL/min) .

Q. Which spectroscopic and analytical methods are pivotal for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Identifies functional groups (e.g., hydroxy proton as a broad singlet at δ ~4.8 ppm, aromatic protons at δ 7.5–8.0 ppm) and confirms regiochemistry .

- FT-IR : Detects nitrile (C≡N stretch ~2220 cm⁻¹) and nitro groups (asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹) .

- UV-Vis Spectroscopy : Reveals electronic transitions influenced by the nitro and nitrile groups, aiding in photophysical studies .

Advanced Research Questions

Q. How do computational methods like DFT and NBO analysis enhance understanding of this compound’s electronic behavior?

Density Functional Theory (DFT) calculates optimized molecular geometries, frontier molecular orbitals (FMOs), and nonlinear optical (NLO) properties. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., charge transfer from the nitro group to the benzonitrile moiety). These insights predict reactive sites and guide applications in materials science, such as designing charge-transfer complexes .

Q. What mechanistic insights explain its reactivity in radical scavenging assays (e.g., with DPPH)?

Spectrophotometric titration with DPPH assesses radical scavenging via hydrogen abstraction or electron transfer. Binding constants (K) and free energy (ΔG) are derived from Benesi-Hildebrand plots . For example, related benzonitrile derivatives exhibit chemical interactions (K = 1.2 × 10³ M⁻¹), distinct from electrostatic modes seen in ascorbic acid .

Q. Could this compound serve as a precursor for OLED materials, and what structural features support this?

While not directly studied, structurally analogous benzonitriles (e.g., TADF materials with carbazole-phenoxazine units) suggest that substituent positioning and stereochemistry influence triplet-state harvesting. Computational modeling of HOMO-LUMO gaps (~4.5 eV) can predict electroluminescence efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.